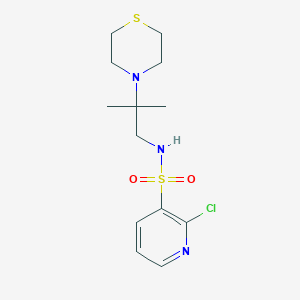

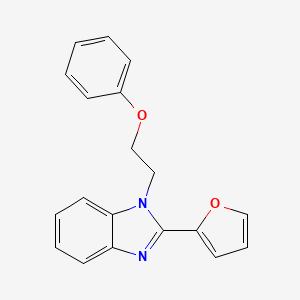

![molecular formula C21H18N2O4S B3007458 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 899735-08-1](/img/structure/B3007458.png)

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to various benzothiazole and furan derivatives. These types of compounds have been studied for their potential applications in medicinal chemistry, including their use as analgesic agents and plant growth regulators, as well as their reactivity in chemical synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of an amine with a carbonyl chloride in the presence of a solvent such as propan-2-ol. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide . Similarly, acylation reactions have been used to synthesize N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of benzothiazole and furan derivatives is characterized by the presence of a benzothiazole or furan moiety attached to an amide group. The structure-activity relationship studies of these compounds suggest that modifications to the core structure can significantly affect their biological activity . The specific molecular structure of "this compound" would likely influence its reactivity and potential applications.

Chemical Reactions Analysis

Benzothiazole and furan derivatives are known to undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . These reactions typically occur at specific positions on the furan ring, influenced by the electronic nature of the substituents and the ring system. The reactivity of "this compound" would be expected to follow similar patterns, with the potential for selective functionalization at certain positions on the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are typical of organic amides. These can include solubility in organic solvents, melting points, and the potential for hydrogen bonding due to the presence of the amide group . The dimethoxy groups on the benzothiazole ring would likely contribute to the molecule's overall polarity and could affect its solubility and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity :

- The synthesis of similar compounds like N-(1-Naphthyl)furan-2-carboxamide and their conversion into thioamides and further oxidation to synthesize derivatives like 2-(furan-2-yl)benzo[e][1,3]benzothiazole is a significant area of study. These compounds have been subjected to various electrophilic substitution reactions, demonstrating their chemical reactivity and potential for diverse applications (Aleksandrov & El’chaninov, 2017).

Potential as EGFR Inhibitors in Cancer Therapy :

- Research on benzo[d]thiazole-2-carboxamide derivatives has shown their potential as epidermal growth factor receptor (EGFR) inhibitors. This property is significant in cancer therapy, particularly in targeting cancer cells with high EGFR expression, while showing minimal toxicity to normal cells (Zhang et al., 2017).

Antimicrobial Activity :

- Certain derivatives of N-(benzo[d]thiazol-2-yl)furan-2-carboxamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various gram-positive and gram-negative bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Patel, & Shah, 2015).

Antineoplastic Potential :

- Thiazole derivatives like N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide have been studied for their effects on cancer cells and normal tissues, showing potential as antineoplastic agents. These compounds do not exhibit severe liver toxicity, making them promising candidates for further cancer research (Shalai et al., 2021).

Antibacterial Agents :

- Synthesized analogs of N-(1,3-benzo[d]thiazol-2-yl) derivatives have displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds show promise as novel antibacterial agents, especially in an era of increasing antibiotic resistance (Palkar et al., 2017).

Leukotriene B4 Inhibitory Activity :

- Derivatives of benzo[b]furan with thiazol-4-yl groups have been evaluated for their leukotriene B4 inhibitory activity and their potential growth inhibitory activity in human pancreatic cancer cells. These findings suggest their therapeutic potential in conditions mediated by leukotriene B4 (Kuramoto et al., 2008).

Eigenschaften

IUPAC Name |

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-25-15-10-11-16(26-2)19-18(15)22-21(28-19)23(13-14-7-4-3-5-8-14)20(24)17-9-6-12-27-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYHGTTVIQVNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

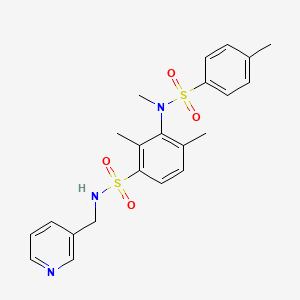

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)

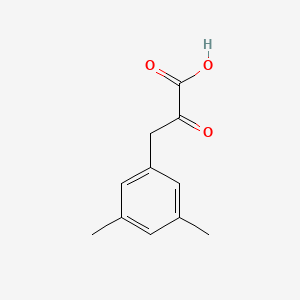

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

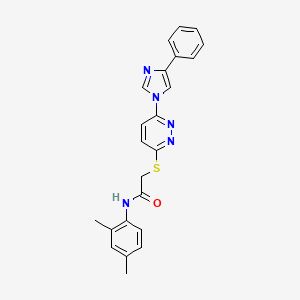

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)